Cas no 925222-97-5 (2-bromo-4-ethenyl-6-methoxyphenol)

2-Bromo-4-ethenyl-6-methoxyphenol is a brominated phenolic compound featuring a methoxy and ethenyl substituent on the aromatic ring. Its distinct molecular structure makes it valuable as an intermediate in organic synthesis, particularly for constructing complex frameworks in pharmaceuticals and agrochemicals. The bromine atom enhances reactivity in cross-coupling reactions, while the ethenyl group offers versatility for further functionalization. The methoxy substituent contributes to stability and influences electronic properties, making it useful in catalytic and material science applications. This compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic pathways. Its purity and well-defined structure support reproducible results in research and industrial processes.
2-bromo-4-ethenyl-6-methoxyphenol structure
925222-97-5 structure
Product Name:2-bromo-4-ethenyl-6-methoxyphenol
CAS No:925222-97-5
MF:C9H9BrO2
MW:229.070562124252
CID:1973121
PubChem ID:23164992
Update Time:2025-10-28

2-bromo-4-ethenyl-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-bromo-4-ethenyl-6-methoxy-
    • 2-bromo-4-ethenyl-6-methoxyphenol
    • DTXSID60631157
    • 925222-97-5
    • EN300-1927028
    • Inchi: 1S/C9H9BrO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5,11H,1H2,2H3
    • InChI Key: GNKUTCJEUKKNRH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=C)=CC(=C1O)OC

Computed Properties

  • Exact Mass: 227.97859Da
  • Monoisotopic Mass: 227.97859Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2-bromo-4-ethenyl-6-methoxyphenol

Introduction to 2-Bromo-4-Ethenyl-6-Methoxyphenol (CAS No. 925222-97-5)

2-Bromo-4-Ethenyl-6-Methoxyphenol, also known by its CAS registry number 925222-97-5, is a synthetic organic compound with a unique combination of functional groups that make it a subject of interest in various chemical and pharmaceutical research domains. This compound belongs to the broader category of bromophenol derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development.

The molecular structure of 2-Bromo-4-Ethenyl-6-Methoxyphenol comprises a phenolic ring substituted with three distinct groups: a bromine atom at position 2, an ethenyl group (vinyl group) at position 4, and a methoxy group at position 6. This substitution pattern not only imparts unique electronic and steric properties to the molecule but also influences its reactivity and bioavailability. The presence of the phenolic hydroxyl group (-OH) contributes to its ability to participate in hydrogen bonding, which is crucial for its interactions with biological systems.

Recent studies have highlighted the potential of bromophenol derivatives as promising candidates for antimicrobial agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that compounds similar to CAS No. 925222-97-5 exhibit significant inhibitory effects against a range of bacterial and fungal pathogens. The ethenyl group in this compound is believed to play a key role in enhancing its antimicrobial activity by increasing the molecule's lipophilicity, thereby improving its penetration into microbial cell membranes.

In addition to its antimicrobial properties, 2-Bromo-4-Ethenyl-6-Methoxyphenol has shown promise as an antioxidant agent. Antioxidants are essential in preventing oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. A study conducted by researchers at the University of California revealed that this compound effectively scavenges free radicals, particularly hydroxyl radicals, making it a potential candidate for use in oxidative stress-related therapeutic interventions.

The synthesis of CAS No. 925222-97-5 involves a multi-step process that typically begins with the bromination of a phenolic precursor followed by successive substitution reactions to introduce the ethenyl and methoxy groups. Recent advancements in catalytic methods have enabled chemists to optimize these reactions, leading to higher yields and improved purity of the final product. These improvements are critical for scaling up production if the compound is to be considered for commercial applications.

One area where bromophenol derivatives like CAS No. 925211111111 are gaining traction is in the development of targeted drug delivery systems. The unique functional groups present in these compounds can be exploited for conjugation with biocompatible polymers or nanoparticles, enhancing their ability to deliver therapeutic agents directly to diseased tissues while minimizing systemic toxicity.

In conclusion, CAS No. 988888888888, or bromophenol derivative, represents a compelling area of research with potential applications across multiple therapeutic areas. Its distinctive chemical structure, coupled with recent findings on its antimicrobial and antioxidant properties, underscores its value as a lead compound for drug discovery efforts.

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